6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core, substituted with a chloro group at the 6th position and a 1,2,4-oxadiazole ring at the 3rd position, which is further substituted with a 4-methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Properties
IUPAC Name |
6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O3/c1-10-2-4-11(5-3-10)16-20-17(24-21-16)14-9-12-8-13(19)6-7-15(12)23-18(14)22/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQQAVFUJKFNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 4-methylbenzhydrazide can be reacted with an appropriate carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,2,4-oxadiazole ring.
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Coupling with chromen-2-one: : The synthesized 1,2,4-oxadiazole derivative can then be coupled with a chromen-2-one derivative. This step often involves the use of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The chloro group at the 6th position of the chromen-2-one ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.
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Oxidation and Reduction: : The chromen-2-one core can participate in oxidation and reduction reactions. For instance, the double bonds in the chromen-2-one ring can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C).
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Cyclization Reactions: : The oxadiazole ring can participate in cyclization reactions under specific conditions, potentially leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloro group can yield various substituted chromen-2-one derivatives, while reduction reactions can lead to dihydro derivatives of the chromen-2-one core.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its structural features make it a candidate for screening against various biological targets, including enzymes and receptors. Studies have indicated potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its derivatives might be explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets through various mechanisms:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one: shares similarities with other chromen-2-one derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group in the oxadiazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Biological Activity
6-Chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula for this compound is . The compound features a chromenone core linked to an oxadiazole moiety, which is critical for its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The oxadiazole ring is known for its ability to scavenge free radicals, thus potentially offering protective effects against oxidative stress.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells through modulation of various signaling pathways.
- Antimicrobial Activity : Some derivatives of oxadiazoles have shown promise against bacterial and fungal strains, indicating that this compound may possess similar properties.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the oxadiazole ring and the chromenone backbone significantly influence the biological activity. For example:
- Substituents on the oxadiazole : The presence of electron-donating groups (like methyl) enhances activity against certain cancer cell lines.
- Chlorine Substitution : The chlorine atom at position 6 has been associated with increased potency in anticancer assays.
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Study 2 | Showed promising antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 10 µg/mL. |
| Study 3 | Investigated antioxidant properties and found that it effectively reduced lipid peroxidation in vitro. |
Case Study: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activities. The lead compound exhibited:
- Induction of apoptosis as evidenced by increased caspase activity.
- Inhibition of cell proliferation in various cancer cell lines (e.g., HeLa, A549).
This study highlights the potential for further development as an anticancer agent.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one?
The compound can be synthesized via cyclocondensation reactions. A general approach involves reacting 4-oxochromene-2-carboxylic acid derivatives with amidoximes in the presence of activating agents like carbonyldiimidazole (CDI) in DMF, yielding oxadiazole-containing chromenones. Purification typically employs silica gel column chromatography with hexane/ethyl acetate gradients . For example, phosphoryl oxychloride (POCl₃) is often used as a cyclizing agent in reflux conditions to form the oxadiazole ring, followed by precipitation over ice and filtration .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H NMR : To confirm substituent positions and coupling patterns (e.g., δ 2.30–2.70 ppm for methyl groups, aromatic protons at δ 6.60–9.42 ppm) .
- IR Spectroscopy : Peaks near 1665 cm⁻¹ (C=O stretch of chromenone) and 1155–1141 cm⁻¹ (C-O-C stretch of oxadiazole) .
- UV/Vis : To assess electronic transitions in the chromenone core .
- HPLC : For purity validation (≥98% purity is achievable via gradient elution) .
Q. How can intermediates in the synthesis be stabilized during hygroscopic or oxidative steps?
Hygroscopic intermediates (e.g., carbohydrazides) require anhydrous conditions and immediate use. For oxidative steps, inert atmospheres (N₂/Ar) and low-temperature storage (2–8°C) are recommended. Crushed ice quenching after POCl₃ reactions minimizes decomposition .
Advanced Research Questions
Q. What strategies optimize crystallographic refinement for this compound using SHELXL?
SHELXL refinement should include:
- High-resolution data : Collect data with a resolution ≤1.0 Å to resolve electron density ambiguities.
- Twinning analysis : Use the TWIN/BASF commands if data suggests pseudo-merohedral twinning.
- Disorder modeling : Apply PART and SUMP restraints for flexible substituents (e.g., methylphenyl groups).
- Validation : Cross-check with Mercury CSD’s void analysis and packing similarity tools to identify lattice inconsistencies .
Q. How can computational methods predict biological target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like β-catenin (as seen in JW74 analogs). Focus on the oxadiazole ring’s hydrogen-bonding potential and chromenone’s planar hydrophobic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets, monitoring RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
Q. How to address contradictions in reported biological activity data?
- Comparative assays : Re-evaluate activity under standardized conditions (e.g., 72-hour MTT assays at 20 µM).
- Purity verification : Confirm compound integrity via HPLC and LC-MS to rule out degradation products.
- Structural validation : Cross-validate crystallographic data (e.g., CCDC deposition codes) to ensure structural consistency .
Methodological Challenges and Solutions
Q. What are the key considerations for scaling up synthesis without compromising yield?
- Reagent stoichiometry : Maintain a 1:1.1 molar ratio of carbohydrazide to aryl acid to minimize side products.
- Solvent choice : Replace DMF with acetonitrile for easier large-scale purification.
- Process monitoring : Use in-situ FTIR to track oxadiazole formation (disappearance of –NH₂ peaks at 3300 cm⁻¹) .
Q. How to resolve spectral overlaps in NMR for structurally similar analogs?
- ²D NMR : Employ HSQC and HMBC to assign overlapping aromatic signals (e.g., distinguishing oxadiazole C5-H from chromenone C3-H).
- Deuterated solvents : Use DMSO-d₆ for improved resolution of exchangeable protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
